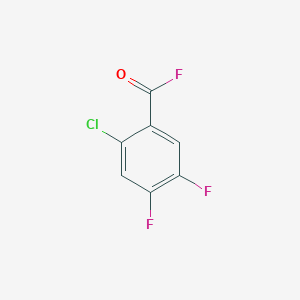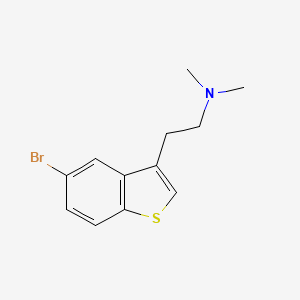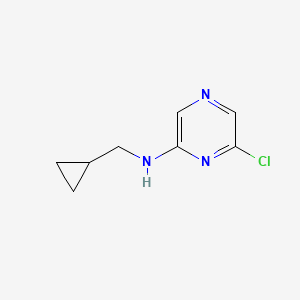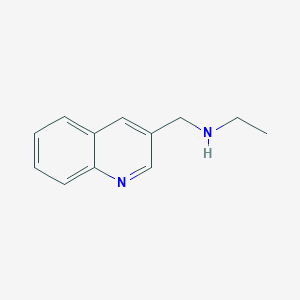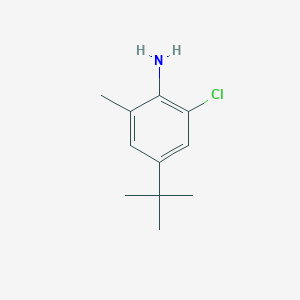
4-tert-butyl-2-chloro-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-chloro-6-methylaniline is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, featuring a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-chloro-6-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Nitration and Reduction: Introduction of a nitro group followed by its reduction to an amine group.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-2-chloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
4-tert-butyl-2-chloro-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-chloro-6-methylaniline involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry. The pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
2-Chloro-6-methylaniline: Lacks the tert-butyl group, leading to different chemical properties.
4-t-Butyl-2-chloroaniline: Lacks the methyl group, affecting its reactivity and applications.
4-t-Butyl-6-methylaniline: Lacks the chlorine atom, resulting in different substitution patterns.
Uniqueness: 4-tert-butyl-2-chloro-6-methylaniline is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-methylaniline |
InChI |
InChI=1S/C11H16ClN/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6H,13H2,1-4H3 |
InChI Key |
WFIQXFYCMILHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

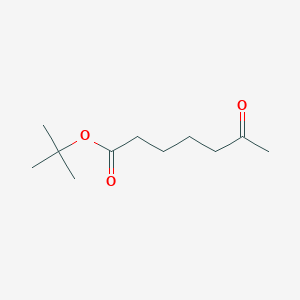
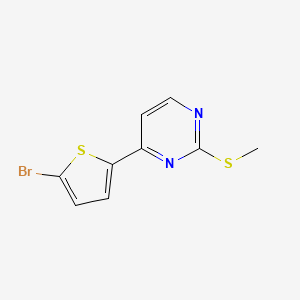
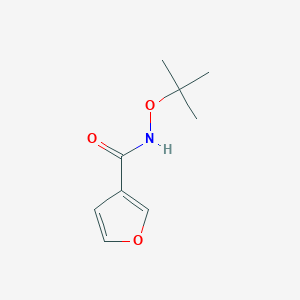
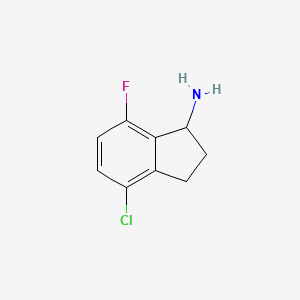
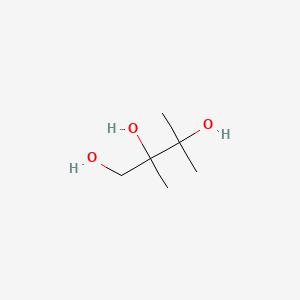
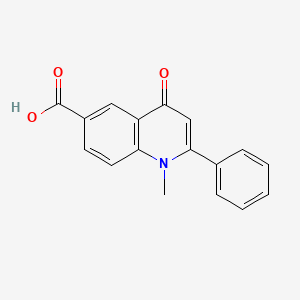
![3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8663334.png)
![7-bromo-2,4-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B8663347.png)
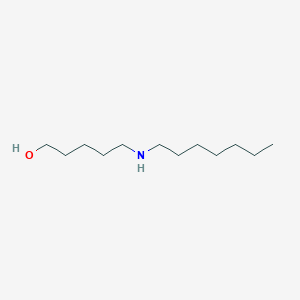
![Naphthalene, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8663368.png)
